molecular formula C15H16N2O B311266 4-phenyl-N-pyridin-3-ylbutanamide

4-phenyl-N-pyridin-3-ylbutanamide

Cat. No.: B311266
M. Wt: 240.3 g/mol
InChI Key: QSVRQOONLYSFGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Phenyl-N-pyridin-3-ylbutanamide is a synthetic organic compound featuring a butanamide backbone substituted with a phenyl group at the 4-position and a pyridin-3-yl group as the amide substituent.

Properties

Molecular Formula

C15H16N2O

Molecular Weight

240.3 g/mol

IUPAC Name

4-phenyl-N-pyridin-3-ylbutanamide

InChI

InChI=1S/C15H16N2O/c18-15(17-14-9-5-11-16-12-14)10-4-8-13-6-2-1-3-7-13/h1-3,5-7,9,11-12H,4,8,10H2,(H,17,18)

InChI Key

QSVRQOONLYSFGC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCCC(=O)NC2=CN=CC=C2

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)NC2=CN=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-phenyl-N-pyridin-3-ylbutanamide with analogous compounds based on structural motifs, physicochemical properties, and synthetic methodologies derived from the evidence.

Pyridine-Based Amides and Their Properties

Compounds such as 2-amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine () highlight the role of pyridine and substituted phenyl groups in modulating physicochemical properties. Key comparisons include:

Property 4-Phenyl-N-pyridin-3-ylbutanamide (Hypothetical) 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine ()
Molecular Weight ~270–300 g/mol (estimated) 466–545 g/mol
Melting Point Likely 150–200°C (based on analogs) 268–287°C
Substituent Effects Phenyl and pyridine enhance lipophilicity Chloro and substituted phenyl groups increase molecular rigidity and polarity
Synthetic Yield Not reported 67–81%

The higher molecular weight and melting points of the pyridine derivatives in suggest that additional substituents (e.g., chloro, amino groups) significantly enhance thermal stability and molecular complexity .

Amide Derivatives in Medicinal Chemistry

N-(4-Nitrophenyl)-3-oxobutanamide () is an amide derivative with a nitro-substituted phenyl group. Its synthesis via condensation reactions in acetic acid or n-butanol mirrors methodologies that could apply to 4-phenyl-N-pyridin-3-ylbutanamide.

Key Research Findings and Implications

Synthetic Flexibility : Pyridine- and phenyl-substituted amides are typically synthesized via nucleophilic acyl substitution or condensation reactions, as seen in and . These methods are adaptable but require optimization for purity and yield.

Thermal Stability : Chloro and nitro substituents () improve thermal stability, whereas simpler amides like 4-phenyl-N-pyridin-3-ylbutanamide may exhibit lower melting points.

Biological Relevance : Pyridine-containing amides often show enhanced binding to biological targets due to their aromatic nitrogen, which can participate in hydrogen bonding or π-π interactions.

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